molecular formula C21H14F3N3O B3994962 2-(4-{[3-(trifluoromethyl)phenyl]amino}quinazolin-2-yl)phenol

2-(4-{[3-(trifluoromethyl)phenyl]amino}quinazolin-2-yl)phenol

Cat. No.: B3994962
M. Wt: 381.3 g/mol
InChI Key: VOWFXPLWGSIPCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-{[3-(trifluoromethyl)phenyl]amino}quinazolin-2-yl)phenol is a complex organic compound that features a quinazoline core substituted with a phenol group and a trifluoromethylphenylamino group

Biochemical Analysis

Biochemical Properties

2-(4-{[3-(trifluoromethyl)phenyl]amino}-2-quinazolinyl)phenol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as tyrosine kinases, which are involved in cell signaling pathways. The interaction between 2-(4-{[3-(trifluoromethyl)phenyl]amino}-2-quinazolinyl)phenol and these enzymes can lead to the modulation of cellular processes, including cell growth and differentiation . Additionally, this compound can bind to specific proteins, altering their function and stability.

Cellular Effects

The effects of 2-(4-{[3-(trifluoromethyl)phenyl]amino}-2-quinazolinyl)phenol on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival . By modulating these pathways, 2-(4-{[3-(trifluoromethyl)phenyl]amino}-2-quinazolinyl)phenol can affect gene expression and cellular metabolism. In cancer cells, this compound has demonstrated antiproliferative effects, making it a potential candidate for anticancer therapy .

Molecular Mechanism

At the molecular level, 2-(4-{[3-(trifluoromethyl)phenyl]amino}-2-quinazolinyl)phenol exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of tyrosine kinases, which are enzymes that phosphorylate specific proteins involved in cell signaling . By inhibiting these enzymes, the compound can disrupt signaling pathways that promote cell growth and survival. Additionally, 2-(4-{[3-(trifluoromethyl)phenyl]amino}-2-quinazolinyl)phenol can bind to DNA and RNA, affecting gene expression and protein synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(4-{[3-(trifluoromethyl)phenyl]amino}-2-quinazolinyl)phenol can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(4-{[3-(trifluoromethyl)phenyl]amino}-2-quinazolinyl)phenol remains stable under specific conditions, but its degradation products can also have biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained antiproliferative effects on cancer cells .

Dosage Effects in Animal Models

The effects of 2-(4-{[3-(trifluoromethyl)phenyl]amino}-2-quinazolinyl)phenol vary with different dosages in animal models. At lower doses, this compound has been shown to inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.

Metabolic Pathways

2-(4-{[3-(trifluoromethyl)phenyl]amino}-2-quinazolinyl)phenol is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. This compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . The metabolites of 2-(4-{[3-(trifluoromethyl)phenyl]amino}-2-quinazolinyl)phenol can also exhibit biological activity, contributing to its overall effects on cellular function .

Transport and Distribution

The transport and distribution of 2-(4-{[3-(trifluoromethyl)phenyl]amino}-2-quinazolinyl)phenol within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation . The distribution of 2-(4-{[3-(trifluoromethyl)phenyl]amino}-2-quinazolinyl)phenol within tissues can also affect its therapeutic efficacy and toxicity.

Subcellular Localization

The subcellular localization of 2-(4-{[3-(trifluoromethyl)phenyl]amino}-2-quinazolinyl)phenol is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus and mitochondria, where it can exert its effects on gene expression and cellular metabolism . Post-translational modifications, such as phosphorylation and ubiquitination, can also influence the subcellular localization of 2-(4-{[3-(trifluoromethyl)phenyl]amino}-2-quinazolinyl)phenol, directing it to specific organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[3-(trifluoromethyl)phenyl]amino}quinazolin-2-yl)phenol typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Quinazoline Core: This can be achieved by cyclization reactions involving anthranilic acid derivatives and appropriate aldehydes or ketones.

    Introduction of the Trifluoromethylphenylamino Group: This step often involves nucleophilic aromatic substitution reactions where a trifluoromethyl aniline derivative is reacted with the quinazoline core.

    Phenol Substitution:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[3-(trifluoromethyl)phenyl]amino}quinazolin-2-yl)phenol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolines.

    Substitution: Both electrophilic and nucleophilic substitution reactions can occur, particularly at the phenol and amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazolines.

Scientific Research Applications

2-(4-{[3-(trifluoromethyl)phenyl]amino}quinazolin-2-yl)phenol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Industry: It can be used in the development of advanced materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(4-{[3-(trifluoromethyl)phenyl]amino}quinazolin-2-yl)phenol is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical properties. Its trifluoromethyl group enhances its metabolic stability and lipophilicity, making it a valuable compound in drug development.

Properties

IUPAC Name

2-[4-[3-(trifluoromethyl)anilino]quinazolin-2-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F3N3O/c22-21(23,24)13-6-5-7-14(12-13)25-19-15-8-1-3-10-17(15)26-20(27-19)16-9-2-4-11-18(16)28/h1-12,28H,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOWFXPLWGSIPCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=CC=C3O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.